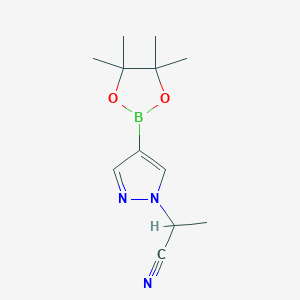

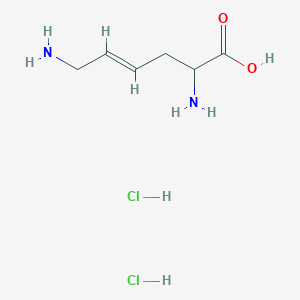

2-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)丙腈

描述

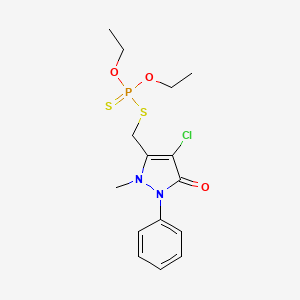

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a nitrile group (-C≡N), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .

Molecular Structure Analysis

The compound has a boronate ester group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki coupling reactions . The presence of this group could suggest that this compound might be used as a reagent in such reactions.Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. But based on its functional groups, it could potentially undergo reactions typical for nitriles and boronate esters .Physical And Chemical Properties Analysis

Physical and chemical properties like melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific data on this compound, I can’t provide these details .科学研究应用

吡唑啉衍生物的合成和生物活性

吡唑啉衍生物因其广泛的生物活性而被广泛研究,包括抗菌、抗炎、镇痛、抗抑郁和抗癌特性。这些化合物以存在于各种药理活性分子中而闻名。吡唑啉衍生物的合成通常涉及查耳酮和肼的环化,展示了吡唑啉在化学合成中的多功能性和它们在药物开发中的巨大潜力。Sheetal 等人 2018 年的综述概述了合成吡唑啉衍生物的方法及其不同的生物活性,表明此类化合物在治疗应用中的潜力 (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018)。

在高能材料中的应用

对嗪能化合物,包括吡嗪衍生物的研究,突出了此类化合物在推进剂和炸药的高能材料中的潜力。C. Yongjin & Ba Shuhong 在 2019 年的综述中讨论了高氮嗪能材料的合成方法、性质和应用,强调了富氮化合物在提高高能材料性能中的作用 (C. Yongjin & Ba Shuhong, 2019)。

新型合成应用

吡唑啉衍生物的合成多功能性在其用作复杂杂环合成中的中间体中也显而易见。H. Kiyani 在 2018 年对由二甲酮、醛和丙二腈进行四氢苯并[b]吡喃的有机催化合成研究展示了吡唑啉衍生物在促进有价值的杂环化合物构建中的潜力 (H. Kiyani, 2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BN3O2/c1-9(6-14)16-8-10(7-15-16)13-17-11(2,3)12(4,5)18-13/h7-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZGNICJVVRUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)